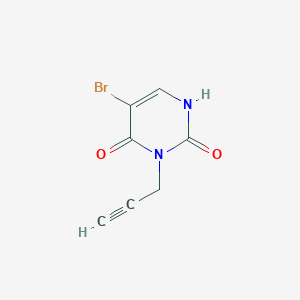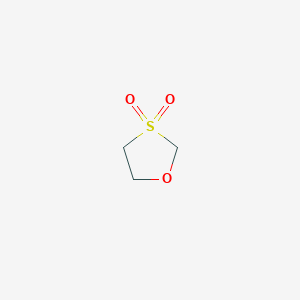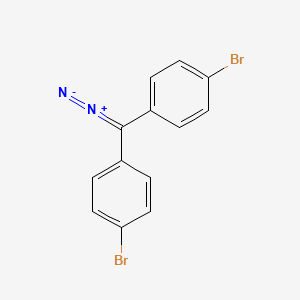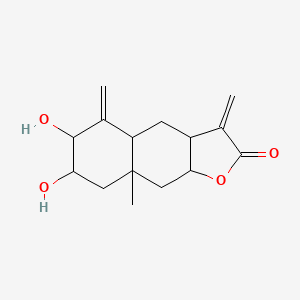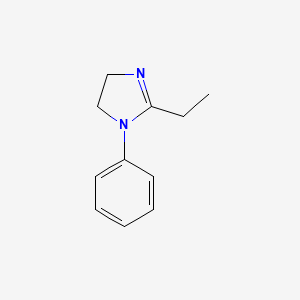![molecular formula C8H7ClN2O3 B14712451 [(4-Chlorophenyl)(nitroso)amino]acetic acid CAS No. 13728-11-5](/img/structure/B14712451.png)
[(4-Chlorophenyl)(nitroso)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Chlorophenyl)(nitroso)amino]acetic acid is an organic compound characterized by the presence of a chlorophenyl group, a nitroso group, and an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)(nitroso)amino]acetic acid typically involves the reaction of 4-chlorophenylamine with nitrous acid to form the nitroso derivative, which is then reacted with glycine to yield the final product. The reaction conditions often include maintaining a low temperature to control the formation of the nitroso group and using an acidic medium to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Chlorophenyl)(nitroso)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(4-Chlorophenyl)(nitroso)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of [(4-Chlorophenyl)(nitroso)amino]acetic acid involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s activity by interacting with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylacetic acid: Similar structure but lacks the nitroso and amino groups.
Nitrosoacetic acid: Contains the nitroso and amino groups but lacks the chlorophenyl group.
Uniqueness
[(4-Chlorophenyl)(nitroso)amino]acetic acid is unique due to the combination of the chlorophenyl, nitroso, and aminoacetic acid moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
13728-11-5 |
|---|---|
Formule moléculaire |
C8H7ClN2O3 |
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
2-(4-chloro-N-nitrosoanilino)acetic acid |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-1-3-7(4-2-6)11(10-14)5-8(12)13/h1-4H,5H2,(H,12,13) |
Clé InChI |
QJXPOLSTGDPSGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(CC(=O)O)N=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)

![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)




